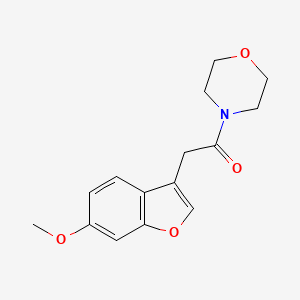![molecular formula C9H10F3N3O B7480576 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea (TFMPU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TFMPU is a urea derivative that is widely used as a reagent in organic synthesis, and it has also been studied for its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea as a PKC inhibitor involves its ability to bind to the regulatory domain of the enzyme, preventing it from being activated by second messengers such as diacylglycerol and calcium ions. As a modulator of ion channels, this compound has been shown to interact with the pore-forming region of the channel, altering its conductance and selectivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of PKC activity, modulation of ion channel function, and the induction of apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, with some studies suggesting that it may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and purify, making it a cost-effective option for many research projects. However, its potential toxicity and limited solubility in aqueous solutions can be limiting factors in some applications.
Direcciones Futuras
There are several potential future directions for research involving 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, which is an area of significant unmet medical need. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound as a PKC inhibitor and ion channel modulator, which could lead to the development of more effective drugs in these areas. Finally, the synthesis and characterization of novel derivatives of this compound could lead to the discovery of new reagents for use in organic synthesis and other applications.
Métodos De Síntesis
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with dimethylamine to form the corresponding amide, which is then treated with phosgene to give this compound.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea has been used extensively in organic synthesis as a reagent for the preparation of a variety of compounds, including heterocycles and biologically active molecules. It has also been studied for its potential as a therapeutic agent, particularly as an inhibitor of protein kinase C (PKC) and as a modulator of ion channels.
Propiedades
IUPAC Name |
1,1-dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-15(2)8(16)14-7-5-13-4-3-6(7)9(10,11)12/h3-5H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMHHOJTHKVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=CN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)



![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)




![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)

![1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)

![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)